2-Chloro-4-isopropoxybenzaldehyde
Description
2-Chloro-4-isopropoxybenzaldehyde (C₁₀H₁₁ClO₂, molecular weight: 198.45 g/mol) is a substituted benzaldehyde derivative featuring a chlorine atom at the ortho position (C-2) and an isopropoxy group at the para position (C-4). The electron-withdrawing chlorine and bulky isopropoxy substituents confer unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is modulated by the interplay of these substituents, which influence electrophilicity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYLGMZJXPCPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289064-60-3 | |
| Record name | 2-chloro-4-(propan-2-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxybenzaldehyde typically involves the chlorination of 4-isopropoxybenzaldehyde. One common method is the reaction of 4-isopropoxybenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Chloro-4-isopropoxybenzoic acid.
Reduction: 2-Chloro-4-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-Chloro-4-isopropoxybenzaldehyde serves as a critical building block in the synthesis of more complex organic molecules. It can be utilized in the development of various derivatives that are essential in pharmaceutical chemistry and materials science.
Reactions and Mechanisms
The compound can undergo several chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Its reactivity is influenced by the presence of the chlorine atom and the aldehyde group, which can participate in further transformations to yield diverse chemical entities .
Biological Applications
Enzyme-Catalyzed Reactions
In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions. Its ability to interact with specific enzymes allows researchers to investigate biochemical pathways and mechanisms.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit potential antimicrobial and antifungal properties. This suggests that it may serve as a candidate for further pharmacological studies aimed at developing new therapeutic agents . The compound's interactions with various biological targets could lead to the discovery of novel drugs.
Medicinal Chemistry
Intermediate in Pharmaceutical Synthesis
The compound is employed as an intermediate in the synthesis of pharmaceutical compounds, particularly those with targeted therapeutic effects. Its structural features allow for modifications that can enhance efficacy and reduce side effects in drug development.
Case Studies
- Anticancer Studies : In recent studies, related compounds have shown significant anticancer activity against various cell lines, suggesting that this compound could be explored for similar applications .
- Antimicrobial Activity : Investigations into its biological activity have revealed promising results against both Gram-negative and Gram-positive bacteria, indicating potential use in developing new antibiotics .
Industrial Applications
Agrochemicals and Specialty Chemicals
In industrial settings, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives can serve as herbicides, insecticides, or fungicides due to their biological activity.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemical Synthesis | Building block for organic synthesis |
| Biological Research | Probe for enzyme-catalyzed reactions |
| Medicinal Chemistry | Intermediate in pharmaceutical synthesis |
| Industrial Chemistry | Production of agrochemicals and specialty chemicals |
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary widely, depending on the context of its use .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The chlorine in this compound withdraws electrons, increasing the aldehyde's electrophilicity. In contrast, the hydroxyl group in 4-hydroxybenzaldehyde donates electrons, reducing reactivity toward nucleophiles .
- Solubility : 4-Hydroxybenzaldehyde’s hydroxyl group enhances water solubility (∼1.2 g/100 mL at 25°C), whereas this compound and 4-(Bromomethyl)benzaldehyde are more soluble in organic solvents like dichloromethane or ethyl acetate .
Biological Activity
2-Chloro-4-isopropoxybenzaldehyde is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, chemical properties, and potential therapeutic uses, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzaldehyde functional group with a chlorine atom and an isopropoxy group attached to the aromatic ring. Its molecular formula is with a molecular weight of approximately 198.65 g/mol. The compound is synthesized typically through the chlorination of 4-isopropoxybenzaldehyde using reagents like thionyl chloride under reflux conditions.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes, modulating biochemical pathways. For example, it has been studied for its potential effects on aldehyde dehydrogenases (ALDH), which are critical in drug metabolism and detoxification processes .
- Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial properties, indicating potential applications in treating infections .
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in prostate cancer cells when tested at concentrations of 50 and 200 μM. This suggests its potential as a therapeutic agent in oncology .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound competes with substrates for binding to ALDH enzymes, leading to decreased enzyme activity. This could have implications for enhancing the efficacy of chemotherapeutic agents by reducing their metabolism .
- Antimicrobial Efficacy : In vitro tests showed that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in pharmaceutical formulations aimed at treating bacterial infections .
Q & A
Q. What isotopic labeling techniques track metabolic pathways of this compound?
- Methodology : Synthesize deuterated analogs (e.g., D₃-isopropoxy) via Pd-catalyzed hydrogen-deuterium exchange. Use LC-HRMS to trace metabolites in hepatocyte incubations, focusing on glucuronide or sulfate conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
